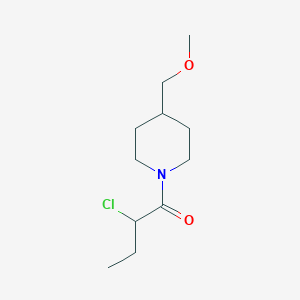
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a chloro group and a piperidine moiety, this compound may exhibit various pharmacological effects, including antimicrobial and anticonvulsant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 259.77 g/mol. Its structure includes a piperidine ring, which is known for contributing to the biological activity of similar compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their observed activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-one | Similar piperidine core; different alkyl chain | Antinociceptive properties |
| 4-Methoxy-N-methylpiperidine | Lacks chloro substituent; methoxy group present | Potential antidepressant effects |
| 2-Chloro-N-benzylpiperidine | Benzyl substitution instead of methoxymethyl | Antimicrobial activity |
These compounds illustrate how variations in substituents can significantly influence biological profiles and applications.
While specific mechanisms for this compound are not extensively documented, it is hypothesized that the compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and seizure activity. Preliminary studies suggest that compounds with similar structures may bind to various biological targets such as enzymes or receptors, warranting further investigation into their pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, which share structural similarities with this compound:
- Antimicrobial Activity : Research has shown that piperidine derivatives can exhibit antimicrobial properties against various microorganisms. For instance, derivatives like 2-Chloro-N-benzylpiperidine have demonstrated significant activity against bacterial strains, suggesting that similar compounds may also possess such capabilities .
- Anticonvulsant Effects : Studies on related piperidine compounds indicate potential anticonvulsant activities. For example, certain piperidine derivatives have been evaluated in models of convulsions, showing promise in reducing seizure frequency .
- Analgesic Properties : The antinociceptive properties of piperidine derivatives have been documented in several studies, indicating a potential for pain relief applications .
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-9(5-7-13)8-15-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXZXHFRZDCGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















